(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

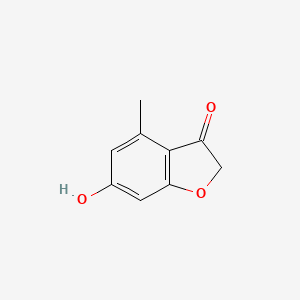

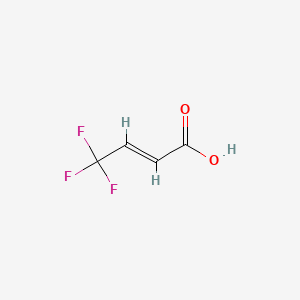

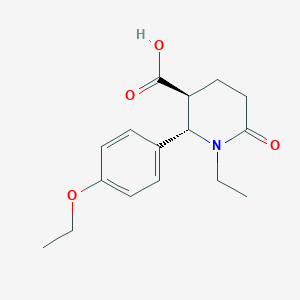

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, also known as 3-(2,2,2-TCAP)PA, is an organic compound that has recently been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which is composed of a 2,2,2-trichloroacetamido group attached to a phenylboronic acid. This structure enables the compound to act as both a boronate ester and a carboxylic acid, making it a versatile material for various applications.

Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

Boronic acids, including derivatives like (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, are integral in the development of fluorescent chemosensors. These sensors are pivotal for detecting carbohydrates and bioactive substances, contributing significantly to disease diagnosis and treatment. The interaction of boronic acid with cis-1,2-or 1,3-diol forms a ring structure, which serves as a reporter in these sensors. This utility spans across the detection of various substances, including L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

Protective Groups for Diols

Boronic acids are utilized as protective agents for diols. For instance, certain phenylboronic esters, like those derived from this compound, provide stability and resistance to various organic transformations, making them suitable for sensitive synthesis processes, including the creation of complex natural products (Shimada et al., 2018).

Catalysis in Organic Reactions

Boronic acids play a versatile role in organic chemistry, including catalysis. They facilitate reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals. The use of boronic acids as chiral catalysts opens pathways to synthesize functionally dense cyclohexanes, an important step in various synthetic routes (Hashimoto et al., 2015).

Holographic Analysis

The incorporation of boronic acids into hydrogels, such as 3-acrylamide phenyl boronic acid, a similar structure to this compound, facilitates the development of holographic sensors. These sensors are responsive to various compounds, including L-lactate, highlighting their utility in detecting and monitoring biochemical substances (Sartain et al., 2008).

Optical Modulation in Nanotechnology

Phenyl boronic acids, akin to this compound, are key in the field of nanotechnology, especially for optical modulation in carbon nanotubes. Their interaction with saccharides and subsequent impact on photoluminescence quantum yield demonstrates their potential in developing advanced sensing technologies (Mu et al., 2012).

Propiedades

IUPAC Name |

[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOGMVEBAPFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BCl3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431652 |

Source

|

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

276669-74-0 |

Source

|

| Record name | [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)